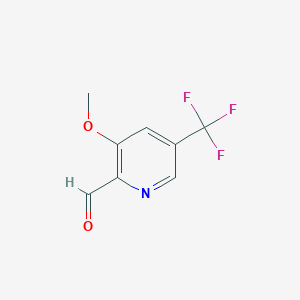
6-Bromo-1H-indole-4-carboxylic acid methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1H-indole-4-carboxylic acid methylamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6th position and a carboxylic acid methylamide group at the 4th position of the indole ring. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-indole-4-carboxylic acid methylamide typically involves the bromination of an indole precursor followed by the introduction of the carboxylic acid methylamide group. One common synthetic route is as follows:
Bromination: The indole precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature.
Carboxylation: The brominated indole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Amidation: The carboxylic acid derivative is converted to the methylamide by reacting with methylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1H-indole-4-carboxylic acid methylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amino group, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-1H-indole-4-carboxylic acid methylamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-1H-indole-4-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid methylamide group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-indole-4-carboxylic acid: Lacks the methylamide group but shares the bromine substitution.
1H-indole-4-carboxylic acid methylamide: Lacks the bromine substitution but has the carboxylic acid methylamide group.
6-Bromo-1H-indole: Lacks the carboxylic acid methylamide group but has the bromine substitution.
Uniqueness
6-Bromo-1H-indole-4-carboxylic acid methylamide is unique due to the presence of both the bromine atom and the carboxylic acid methylamide group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
6-bromo-N-methyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H9BrN2O/c1-12-10(14)8-4-6(11)5-9-7(8)2-3-13-9/h2-5,13H,1H3,(H,12,14) |
Clé InChI |
NJRRGCMGWDJBIN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C2C=CNC2=CC(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)





![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)






![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)
